

Retezorogant: A Technical Guide to its Molecular Structure and Properties

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Compound of Interest

Compound Name: Retezorogant

Cat. No.: B10860342

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Abstract

Retezorogant is a potent and selective antagonist of the Retinoid-related Orphan Receptor Gamma (ROR γ), a key transcription factor implicated in the differentiation of T helper 17 (Th17) cells and the production of pro-inflammatory cytokines. This document provides a comprehensive overview of the molecular structure, properties, and mechanism of action of **Retezorogant**, based on available scientific literature and patent documentation. It includes a summary of its physicochemical properties, details on its biological activity, and a description of the experimental protocols used for its characterization. Furthermore, this guide presents diagrams of the ROR γ signaling pathway and conceptual experimental workflows to provide a deeper understanding of its therapeutic potential.

Molecular Structure and Physicochemical Properties

Retezorogant, identified by the CAS number 1950570-48-5, is a small molecule with the molecular formula C₂₃H₃₃ClN₂O₃ and a molecular weight of 420.97 g/mol.^[1] Its chemical structure is characterized by a dihydropyrimidinone core. The systematic IUPAC name for **Retezorogant** is (S)-3-(4-(3-chloro-4-(3,3-dimethylbutyl)phenyl)-5-isopropyl-4-methyl-2-oxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid.

Table 1: Physicochemical Properties of **Retezorogant**

Property	Value	Reference
IUPAC Name	(S)-3-(4-(3-chloro-4-(3,3-dimethylbutyl)phenyl)-5-isopropyl-4-methyl-2-oxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid	MedKoo Biosciences
CAS Number	1950570-48-5	MedKoo Biosciences
Molecular Formula	C23H33ClN2O3	[1]
Molecular Weight	420.97 g/mol	[1]
SMILES Code	<chem>CC(C)C1=CN(CCC(=O)O)C(=O)N[C@]1(C)C2=CC(Cl)=C(C=C2)CCC(C)(C)C</chem>	MedKoo Biosciences

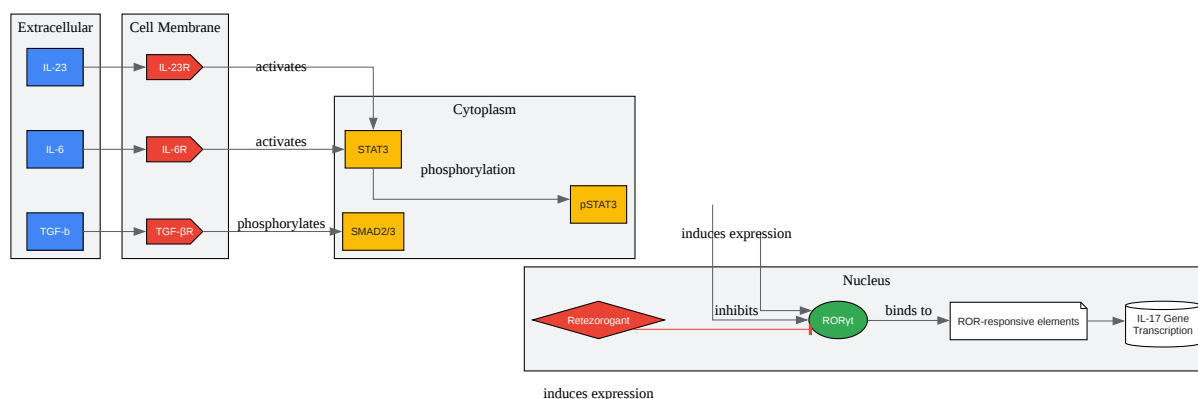
Mechanism of Action and Biological Activity

Retezorogant functions as a potent and selective antagonist of the ROR γ nuclear receptor. ROR γ is a critical regulator of Th17 cell differentiation, a subset of T helper cells that play a central role in the pathogenesis of various autoimmune and inflammatory diseases. By binding to the ligand-binding domain of ROR γ , **Retezorogant** inhibits its transcriptional activity, thereby preventing the expression of target genes essential for Th17 cell function, including the pro-inflammatory cytokine Interleukin-17 (IL-17).

While specific quantitative data for **Retezorogant**'s binding affinity (e.g., IC₅₀) and pharmacokinetic profile are not publicly available in detail, its origin from patent WO2016093342 A1 indicates its development as a therapeutic agent targeting ROR γ -mediated inflammation.

ROR γ Signaling Pathway

The following diagram illustrates the signaling pathway modulated by **Retezorogant**.



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RORγ signaling pathway in Th17 cell differentiation.

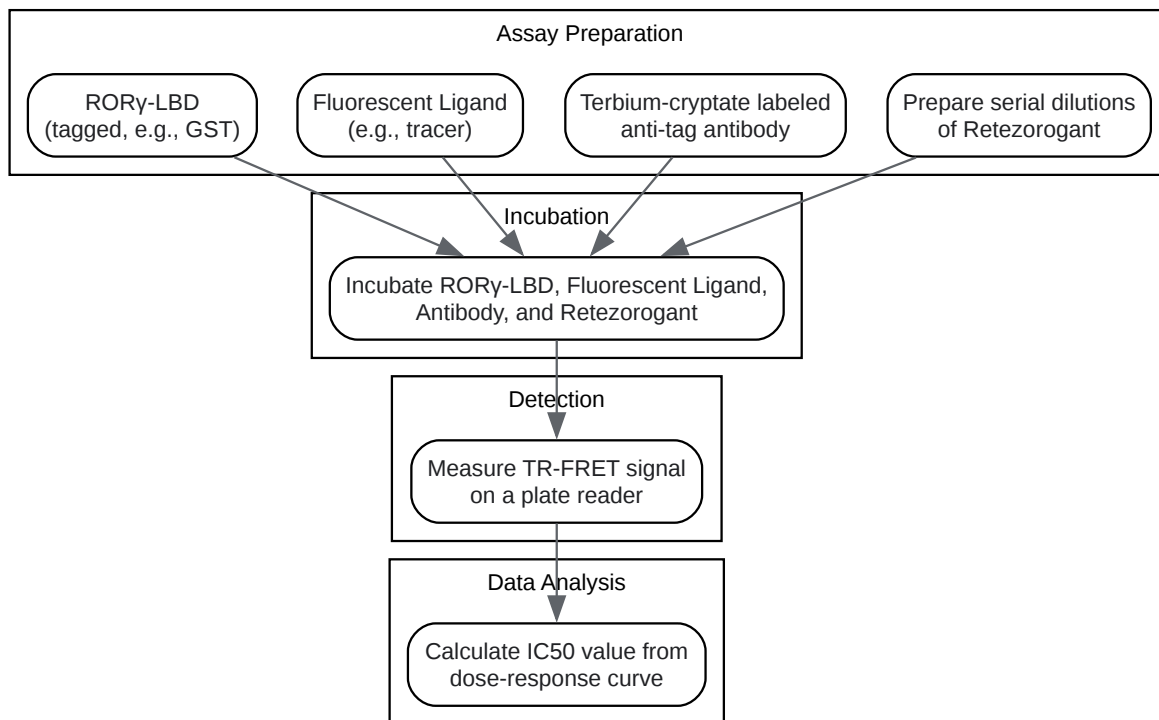
Experimental Protocols

Detailed experimental protocols for the characterization of **Retezorogant** are proprietary and contained within patent literature. However, based on standard methodologies for evaluating RORγ antagonists, the following outlines the likely experimental approaches.

RORγ Ligand Binding Assay (e.g., TR-FRET)

This assay is designed to measure the ability of a compound to displace a known fluorescently labeled ligand from the RORγ ligand-binding domain (LBD).

Conceptual Workflow:



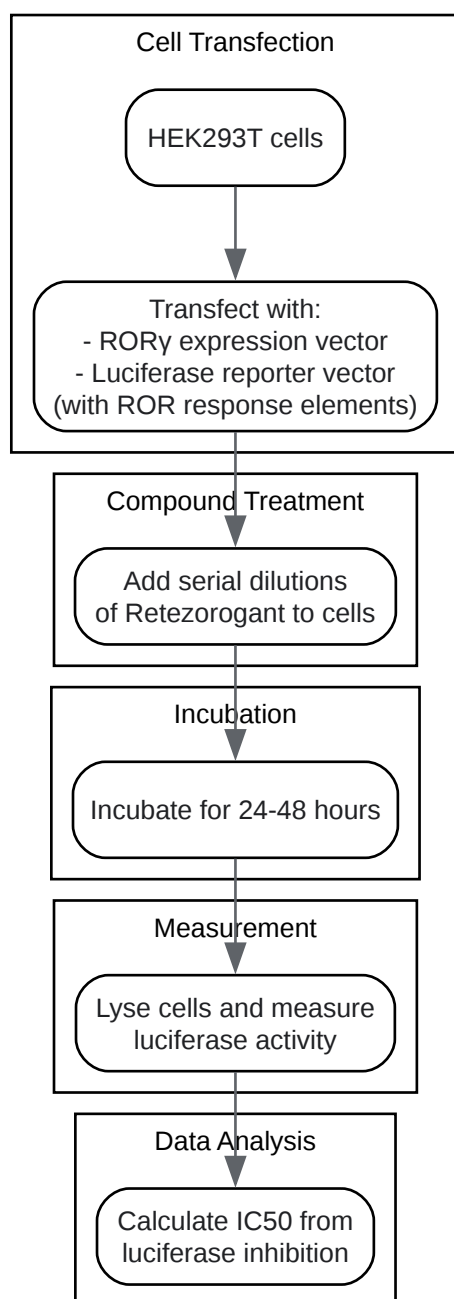
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Workflow for a TR-FRET based RORy binding assay.

Cell-Based Reporter Gene Assay

This assay assesses the functional activity of **Retezorogant** in a cellular context by measuring its ability to inhibit RORy-mediated gene transcription.

Conceptual Workflow:



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Workflow for a cell-based RORy reporter gene assay.

Conclusion

Retezorogant is a promising RORy antagonist with a chemical structure optimized for potency and selectivity. Its mechanism of action, centered on the inhibition of the RORy-Th17-IL-17 axis, positions it as a potential therapeutic agent for a range of autoimmune and inflammatory

disorders. Further disclosure of preclinical and clinical data will be crucial in fully elucidating its therapeutic profile and potential clinical applications.

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References

- 1. Patent Public Search | USPTO [uspto.gov]
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